molecular formula C23H29NO2 B5417421 N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)vinyl]benzamide

N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)vinyl]benzamide

Cat. No. B5417421
M. Wt: 351.5 g/mol
InChI Key: OQYCMWLXXMQMMG-OUKQBFOZSA-N
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Description

“N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)vinyl]benzamide” is a sterically hindered phenolic antioxidant . It is highly efficient and a non-discoloring stabilizer for organic substrates such as plastics, synthetic fibers, elastomers, adhesives, waxes, oils, and fats . It protects these substrates against thermo-oxidative degradation .


Synthesis Analysis

The synthesis of similar compounds involves the Michael addition of methyl acrylate to 2,6-di-tert-butylphenol to form an intermediate butyl-phloretic ester . High-temperature transesterification of this with stearyl alcohol gives the final product . Another synthesis method involves heating N-(2-Azido-5-nitrobenzylidene)-3,5-di-tert-butyl-4-hydroxyaniline in dimethylformamide to yield 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-nitroindazole .


Molecular Structure Analysis

The molecular formula of “this compound” is C25H33N3O3S . It has an average mass of 455.613 Da and a monoisotopic mass of 455.224274 Da .

properties

IUPAC Name

N-[(E)-2-(3,5-ditert-butyl-4-hydroxyphenyl)ethenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO2/c1-22(2,3)18-14-16(15-19(20(18)25)23(4,5)6)12-13-24-21(26)17-10-8-7-9-11-17/h7-15,25H,1-6H3,(H,24,26)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYCMWLXXMQMMG-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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